molecular formula C10H7BrF2N2 B2628839 1-(4-Bromophenyl)-4-(difluoromethyl)pyrazole CAS No. 2248343-08-8

1-(4-Bromophenyl)-4-(difluoromethyl)pyrazole

Cat. No. B2628839
CAS RN: 2248343-08-8
M. Wt: 273.081
InChI Key: UOWHPZDQPGVOLO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(difluoromethyl)pyrazole is a chemical compound with the molecular formula C9H6BrF2N2. It is commonly referred to as "BDFMP" and is a popular research chemical used in scientific studies. BDFMP is a pyrazole derivative and is structurally similar to other pyrazole-based compounds that have been studied for their potential therapeutic applications.

Mechanism of Action

BDFMP acts as a selective inhibitor of MAO, specifically targeting the MAO-B isoform. This isoform is primarily responsible for the breakdown of dopamine in the brain. Inhibition of MAO-B by BDFMP leads to increased levels of dopamine in the brain, which has been shown to have a positive effect on mood and cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels in the brain, BDFMP has also been shown to have other biochemical and physiological effects. Studies have shown that BDFMP can increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. BDFMP has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDFMP in lab experiments is its selectivity for the MAO-B isoform. This allows researchers to study the specific effects of MAO-B inhibition without affecting other neurotransmitter systems. However, one limitation of using BDFMP is its relatively short half-life, which may require frequent dosing in certain experiments.

Future Directions

There are several potential future directions for research involving BDFMP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research involves its use as a tool for studying the role of dopamine in the brain and its potential therapeutic applications. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BDFMP and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of BDFMP can be achieved through a multistep process involving the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-phenylhydrazine. This intermediate is then reacted with difluoromethylpyrazole to produce the final product, BDFMP.

Scientific Research Applications

BDFMP has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its use as a selective inhibitor of the enzyme monoamine oxidase (MAO). MAO is an important enzyme involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which has been shown to have antidepressant and anxiolytic effects.

properties

IUPAC Name

1-(4-bromophenyl)-4-(difluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2N2/c11-8-1-3-9(4-2-8)15-6-7(5-14-15)10(12)13/h1-6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWHPZDQPGVOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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